1-Benzhydryl-3-cyclopropylazetidin-3-ol
Overview
Description
“1-Benzhydryl-3-cyclopropylazetidin-3-ol” is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.38 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “1-Benzhydryl-3-cyclopropylazetidin-3-ol” involves the reaction of 1-benzhydryl-azetidin-3-one with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at -78℃ . The reaction mixture is stirred for a certain period, then poured onto saturated sodium bicarbonate and extracted with diethylether . The combined organic layers are dried over sodium sulfate and concentrated in vacuo to give an oil that is purified by silica gel chromatography .Scientific Research Applications
Organic Compounds in Scientific Research
Organic compounds, such as benzophenones, benzazepines, and benzofuran derivatives, play a crucial role in various fields of scientific research, including pharmacology, chemistry, and environmental science. These compounds are often studied for their biological activities, potential therapeutic applications, and environmental impact.
Benzophenones are widely used in sunscreens and personal care products. Research on benzophenones, such as the study by Kim and Choi (2014), focuses on their environmental occurrence, toxic effects, and ecological risks, highlighting the need for further studies on their impact in aquatic ecosystems (Kim & Choi, 2014).
Benzazepines , including 1-methylcyclopropene (1-MCP), are investigated for their effects on fruits and vegetables, illustrating their significance in improving product quality and understanding ethylene's role in ripening and senescence processes (Watkins, 2006).
Benzofuran derivatives are natural compounds associated with various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant properties are particularly notable for neutralizing active oxygen and inhibiting cell impairment, which can lead to diseases (Yadav et al., 2014).
properties
IUPAC Name |
1-benzhydryl-3-cyclopropylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPBRDWANPNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-cyclopropylazetidin-3-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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